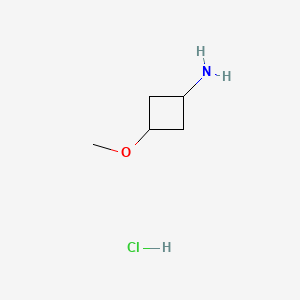

trans-3-Methoxycyclobutanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxycyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-7-5-2-4(6)3-5;/h4-5H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVRFSSTNGPBEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408074-54-3, 1404373-83-6, 1408074-49-6 | |

| Record name | 3-methoxycyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-methoxycyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1r,3r)-3-methoxycyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to trans-3-Methoxycyclobutanamine Hydrochloride: A Key Building Block for Central Nervous System Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Substituted Cyclobutanes in Medicinal Chemistry

The landscape of medicinal chemistry is in a constant state of evolution, with an ever-present demand for novel molecular scaffolds that can unlock new therapeutic possibilities. Among the emerging classes of compounds, substituted cyclobutanes have garnered significant attention for their unique conformational properties and their potential to impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates.[1][2] This guide focuses on a particularly promising building block: trans-3-Methoxycyclobutanamine hydrochloride . With the definitive CAS number 1408074-49-6 , this compound serves as a versatile scaffold for the synthesis of innovative molecules, particularly those targeting the central nervous system (CNS).[3][4][5] This document will provide a comprehensive overview of its chemical properties, a detailed synthesis protocol, in-depth spectroscopic analysis, and a discussion of its applications in drug discovery. The CAS number for the free base, trans-3-Methoxycyclobutanamine, is 1363381-00-3.[6]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the characteristics of its derivatives.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 1408074-49-6 | , |

| Molecular Formula | C₅H₁₂ClNO | |

| Molecular Weight | 137.61 g/mol | |

| Appearance | White to off-white solid | |

| Storage | 2-8°C, under inert gas |

Structural Representation

The three-dimensional structure of trans-3-Methoxycyclobutanamine is crucial for understanding its reactivity and how it interacts with biological targets. The trans configuration of the methoxy and amino groups is a key feature that influences its conformational preferences.

Sources

- 1. researchgate.net [researchgate.net]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. rsc.org [rsc.org]

- 4. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to trans-3-Methoxycyclobutanamine Hydrochloride: A Key Building Block for CNS Drug Discovery

This technical guide provides a comprehensive overview of trans-3-Methoxycyclobutanamine hydrochloride, a valuable building block for researchers, scientists, and professionals in drug development. With full editorial control, this document is structured to deliver not just data, but a deeper understanding of the compound's significance, its synthesis, and its application, grounded in scientific principles and field-proven insights.

Introduction: The Strategic Value of Rigid Scaffolds in Medicinal Chemistry

In the intricate world of drug design, achieving high target affinity and selectivity is paramount. One of the key strategies employed by medicinal chemists to achieve this is the use of conformationally constrained scaffolds. Small, rigid molecules, such as substituted cyclobutanes, serve as excellent bioisosteres for more flexible aliphatic or aromatic systems. The constrained nature of the cyclobutane ring in this compound reduces the entropic penalty upon binding to a biological target, which can lead to enhanced binding affinity. Furthermore, the defined stereochemistry of the trans-isomer provides a precise three-dimensional vector for substituents, allowing for optimized interactions with receptor pockets.

This compound has emerged as a particularly interesting building block for central nervous system (CNS) drug candidates.[1][2] Its physicochemical properties are well-suited for CNS penetration, and its structure offers a versatile platform for the synthesis of novel therapeutic agents targeting neurological disorders and pain management.[1]

Physicochemical and Structural Properties

This compound is a white to off-white solid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 137.61 g/mol | [1][3][4] |

| Molecular Formula | C₅H₁₂ClNO | [1][3][4] |

| CAS Number | 1408074-49-6 | [1][3][5] |

| Physical Form | Solid | [3][4] |

| Purity | Typically ≥97% | [1][6] |

| Storage Conditions | 2-8°C, store under inert gas | [1] |

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for both chemical reactions and potential formulation studies.

Synthesis Strategy: Achieving the trans Stereochemistry

Below is a proposed, multi-step synthesis workflow, which is a self-validating system as each step is based on well-established and reliable chemical transformations.

Experimental Protocol: A Proposed Synthetic Route

Step 1: Reduction of 3-Methoxycyclobutanone to cis-3-Methoxycyclobutanol

-

To a solution of 3-methoxycyclobutanone in methanol at 0°C, add sodium borohydride (NaBH₄) portion-wise.

-

Stir the reaction mixture at 0°C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of acetone, followed by water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield predominantly cis-3-methoxycyclobutanol.

Causality: The axial attack of the hydride on the cyclobutanone carbonyl group is sterically favored, leading to the formation of the equatorial hydroxyl group, resulting in the cis isomer as the major product.

Step 2: Mitsunobu Reaction for Stereochemical Inversion

-

Dissolve cis-3-methoxycyclobutanol, triphenylphosphine (PPh₃), and phthalimide in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture and purify by column chromatography to obtain trans-N-(3-methoxycyclobutyl)phthalimide.

Causality: The Mitsunobu reaction is a classic method for inverting the stereochemistry of an alcohol. The reaction proceeds via an SN2 mechanism, where the phthalimide nucleophile attacks the carbon atom bearing the activated hydroxyl group, resulting in a complete inversion of configuration from cis to trans.

Step 3: Hydrazinolysis to Unveil the Amine

-

Dissolve the trans-N-(3-methoxycyclobutyl)phthalimide in ethanol.

-

Add hydrazine hydrate and heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of phthalhydrazide.

-

Filter the solid and concentrate the filtrate. Dissolve the residue in diethyl ether and wash with an aqueous sodium bicarbonate solution.

-

Dry the organic layer and concentrate to yield trans-3-methoxycyclobutanamine.

Causality: Hydrazinolysis is a standard and efficient method for the deprotection of phthalimide-protected amines.

Step 4: Salt Formation

-

Dissolve the free base, trans-3-methoxycyclobutanamine, in a suitable solvent such as diethyl ether or ethyl acetate.

-

Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield this compound.

Causality: The formation of the hydrochloride salt is a straightforward acid-base reaction that improves the handling and stability of the amine.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this compound is not widely available in peer-reviewed literature, its expected spectral characteristics can be predicted based on its structure. This information is crucial for the verification of the compound's identity and purity in a laboratory setting.

¹H NMR Spectroscopy (Predicted)

-

-OCH₃ protons: A singlet peak is expected around 3.2-3.4 ppm.

-

-CH-O proton: A multiplet is expected around 3.8-4.0 ppm.

-

-CH-N proton: A multiplet is expected around 3.4-3.6 ppm.

-

Cyclobutane ring protons (-CH₂-): A complex series of multiplets is expected between 1.8 and 2.5 ppm.

-

-NH₃⁺ protons: A broad singlet is expected, the chemical shift of which is highly dependent on the solvent and concentration, but could appear between 8.0 and 9.0 ppm.

¹³C NMR Spectroscopy (Predicted)

-

-OCH₃ carbon: A peak is expected around 55-58 ppm.

-

-CH-O carbon: A peak is expected around 70-75 ppm.

-

-CH-N carbon: A peak is expected around 45-50 ppm.

-

Cyclobutane ring carbons (-CH₂-): Peaks are expected in the range of 30-40 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

N-H stretching: A broad absorption band is expected in the region of 2500-3200 cm⁻¹ due to the ammonium salt.

-

C-H stretching: Sharp peaks are expected around 2850-3000 cm⁻¹.

-

C-O stretching: A strong absorption is expected around 1050-1150 cm⁻¹.

-

N-H bending: An absorption band is expected around 1500-1600 cm⁻¹.

Applications in Drug Discovery and Organic Synthesis

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules for pharmaceutical research.[1] Its structural features make it a valuable building block for designing ligands that interact with specific receptors in the central nervous system.[1] The cyclobutane moiety provides a rigid scaffold that can help to improve the pharmacokinetic properties and efficacy of a drug candidate.[1]

While specific examples of marketed drugs containing this exact fragment are not readily found in the public domain, the general utility of such building blocks is well-established in the discovery of potential therapeutic agents for neurological disorders and pain management.[1] In the broader context of organic chemistry, this compound is used to explore novel reaction pathways and to construct complex cyclic structures.[1]

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Based on available safety data, this compound is considered harmful if swallowed and may cause skin and eye irritation or burns. It may also cause respiratory irritation. For detailed safety information, it is imperative to consult the full Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound, with a molecular weight of 137.61 g/mol , is more than just a simple chemical. It represents a strategic tool for medicinal chemists, offering a rigid and stereochemically defined scaffold for the design of novel therapeutics, particularly in the challenging area of CNS drug discovery. While detailed public data on its synthesis and spectroscopic characterization is sparse, its value is evident from its commercial availability and its described role as a key pharmaceutical intermediate. The proposed synthetic route and predicted spectral data in this guide provide a solid foundation for researchers looking to incorporate this valuable building block into their research and development programs.

References

-

PubChem. trans-3-(3,4-dimethoxyphenoxy)cyclobutanamine HCl. [Link]

-

MySkinRecipes. This compound. [Link]

-

MDPI. Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. [Link]

- Google Patents.

-

Wager, T. T., et al. Medicinal Chemical Properties of Successful Central Nervous System Drugs. ACS Chem. Neurosci. 2010, 1 (6), pp 435–449. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 1408074-49-6 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Physicochemical Properties of trans-3-Methoxycyclobutanamine Hydrochloride

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacological properties is perpetual. Cycloalkanes, particularly strained ring systems like cyclobutane, have garnered increasing attention for their ability to introduce three-dimensionality and unique conformational constraints into drug candidates.[1][2] The cyclobutane motif, while historically underutilized due to synthetic challenges, is now recognized for its potential to improve metabolic stability and binding affinity.[3] This guide provides a comprehensive technical overview of the physicochemical properties of a specific cyclobutane derivative, trans-3-Methoxycyclobutanamine hydrochloride (CAS Number: 1408074-49-6).[1][4][5][6][7]

This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the structural attributes and physicochemical characteristics of this compound. Where experimental data is not publicly available, this guide presents robust, field-proven methodologies for their determination, underpinned by established scientific principles.

Chemical Identity and Structural Elucidation

1.1. Molecular Structure and Composition

This compound is a substituted cyclobutylamine derivative presented as its hydrochloride salt. The presence of the hydrochloride salt enhances the compound's stability and aqueous solubility, which is a common strategy in pharmaceutical development.[4]

| Property | Value | Source(s) |

| Chemical Name | This compound | [4][6] |

| CAS Number | 1408074-49-6 | [1][4][5][6][7] |

| Molecular Formula | C₅H₁₂ClNO | [1][5][6] |

| Molecular Weight | 137.61 g/mol | [1][5][6] |

| Physical Form | Solid; described as a shiny crystalline powder. | [1][7] |

| Purity | Typically available at ≥95% or ≥97%. | [1][4][6] |

| InChI Key | NPVRFSSTNGPBEB-BPNVWSNHSA-N | [1][4] |

1.2. Stereochemistry

The "trans" designation in the nomenclature of this compound is critical. It denotes the relative orientation of the methoxy and amine substituents on the cyclobutane ring, positioned on opposite faces of the ring. This stereochemical arrangement significantly influences the molecule's three-dimensional shape and, consequently, its interaction with biological targets.

Physicochemical Properties and Their Determination

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.

2.1. Melting Point

Experimental Protocol for Melting Point Determination

Principle: This method involves heating a small, packed sample in a capillary tube at a controlled rate and observing the temperature range over which the solid transitions to a liquid. A sharp melting range (typically 0.5-1.0°C) is indicative of high purity.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is jabbed into the powder to collect a sample. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.

-

Approximate Melting Point Determination: An initial rapid heating (10-20°C/minute) is performed to determine an approximate melting range.

-

Precise Melting Point Determination: The apparatus is allowed to cool. A fresh sample is then heated rapidly to about 20°C below the approximate melting point. The heating rate is then reduced to 1-2°C/minute.

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Self-Validation: The accuracy of the apparatus should be confirmed using certified reference standards with known melting points. The experiment should be repeated at least twice to ensure reproducibility.

Caption: Workflow for Melting Point Determination.

2.2. Solubility

Solubility is a critical determinant of a drug's bioavailability. As an amine hydrochloride salt, this compound is expected to be soluble in polar solvents, particularly water.[10] Its solubility in various aqueous and organic solvents can be quantitatively determined using the shake-flask method followed by a suitable analytical technique like HPLC.[11]

Experimental Protocol for Aqueous Solubility Determination

Principle: The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound with a solvent over a defined period and then measuring the concentration of the dissolved compound in the supernatant.[11]

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline).

-

Equilibration: The vial is sealed and agitated in a constant temperature shaker or water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: The resulting suspension is centrifuged or filtered through a low-binding filter (e.g., 0.22 µm PVDF) to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined by a validated analytical method, such as HPLC with UV detection, against a standard curve of known concentrations.

-

Data Reporting: Solubility is reported in units such as mg/mL or µg/mL.

Causality Behind Experimental Choices: The use of a constant temperature bath is crucial as solubility is temperature-dependent. A 24-48 hour equilibration period ensures that the system has reached thermodynamic equilibrium. Filtration is necessary to remove any undissolved solid particles that could artificially inflate the measured concentration.

Caption: Shake-Flask Method for Solubility Determination.

2.3. Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity or basicity of a compound and is a key determinant of its ionization state at different physiological pH values. For an amine hydrochloride, the pKa refers to the equilibrium between the protonated (ammonium) form and the neutral (free amine) form. This property profoundly influences a drug's absorption, distribution, and target engagement. The pKa of amines can be accurately determined by potentiometric titration.

Experimental Protocol for pKa Determination

Principle: Potentiometric titration involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the acidic species (the protonated amine) while monitoring the pH. The pKa is the pH at which the concentrations of the acidic and basic forms are equal (the half-equivalence point).

Methodology:

-

Solution Preparation: A precise amount of this compound is dissolved in a known volume of water.

-

Titration: The solution is titrated with a standardized solution of sodium hydroxide (NaOH) while the pH is continuously monitored using a calibrated pH meter.

-

Data Analysis: The pH is plotted against the volume of NaOH added. The equivalence point is determined from the inflection point of the titration curve. The pKa is the pH value at half the volume of the equivalence point.

Self-Validation: The pH meter must be calibrated with standard buffer solutions before the experiment. The concentration of the NaOH titrant should be accurately standardized.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide definitive structural information.

Expected ¹H NMR Spectral Features:

-

Cyclobutane Protons: The protons on the cyclobutane ring are expected to appear as complex multiplets due to cis and trans coupling interactions.[2][12][13] The chemical shifts will be influenced by the neighboring methoxy and amino groups.

-

Methine Protons (CH-O and CH-N): The protons on the carbons bearing the methoxy and amino groups will likely be deshielded and appear at a lower field.

-

Methoxy Protons (OCH₃): A singlet corresponding to the three protons of the methoxy group is expected.

-

Amine Protons (NH₃⁺): In the hydrochloride salt, the amine protons will be present as an ammonium group. These protons may appear as a broad singlet and their chemical shift can be solvent-dependent.

Expected ¹³C NMR Spectral Features:

-

Cyclobutane Carbons: The four carbons of the cyclobutane ring will give distinct signals. The carbons attached to the methoxy and amino groups will be shifted downfield.

-

Methoxy Carbon (OCH₃): A signal corresponding to the methoxy carbon will be observed.

3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum would be dominated by vibrations of the amine salt and the ether linkage.

Expected IR Absorption Bands:

-

N-H Stretching: As a primary amine salt (R-NH₃⁺), a broad and strong absorption band is expected in the 3000-2800 cm⁻¹ region due to N-H stretching vibrations.[14]

-

C-H Stretching: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.

-

N-H Bending: Asymmetric and symmetric N-H bending vibrations are expected around 1625-1560 cm⁻¹ and 1550-1500 cm⁻¹, respectively.[14]

-

C-O Stretching: A strong C-O stretching band characteristic of the ether linkage is expected in the 1250-1050 cm⁻¹ region.

3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) or electrospray ionization (ESI) could be used.

Expected Mass Spectral Features (ESI+):

-

Molecular Ion: The base peak would likely correspond to the protonated free amine [M+H]⁺, with an m/z value corresponding to the molecular weight of the free base (C₅H₁₁NO, MW = 101.15 g/mol ).

-

Fragmentation: Cyclobutane derivatives are known to undergo characteristic ring cleavage upon electron impact.[3][15] Common fragmentation pathways would likely involve the loss of small neutral molecules such as ethylene or methanol, leading to characteristic fragment ions.

Safety and Handling

A Material Safety Data Sheet (MSDS) should always be consulted before handling this compound.[16] As with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water.[17]

Conclusion

This compound is a valuable building block for medicinal chemistry, offering a three-dimensional scaffold that can be exploited in drug design. This guide has outlined its key physicochemical properties and provided detailed, robust protocols for their experimental determination. A thorough characterization of these properties is an indispensable step in the journey of transforming a promising chemical entity into a potential therapeutic agent. The methodologies and theoretical expectations presented herein provide a solid framework for researchers and scientists working with this and similar cyclobutane derivatives.

References

- Bar-Haim, G., & Pines, A. (Year). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed.

- Bak, D. A., & Conrow, K. (1966). Mass Spectra of Certain Cyclobutanecarboxylates. The Journal of Organic Chemistry, 31(11), 3608–3611.

-

Doc Brown's Chemistry. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and.... [Link]

-

Capot Chemical. 1408074-49-6 | this compound. [Link]

- Cundy, C. S., Lappert, M. F., & Spalding, T. R. (1976). Mass spectra of sila-cyclobutane and -cyclobutene derivatives. Journal of the Chemical Society, Dalton Transactions, (6), 558-562.

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

- Klünemann, M., et al. (Year). Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites.

-

ResearchGate. (2025). NMR Spectroscopy of Cyclobutanes | Request PDF. [Link]

-

National Institute of Standards and Technology. Cyclobutane. [Link]

-

Capot Chemical. (2025). MSDS of trans-3-methoxycyclobutane-1-methamine hydrochloride. [Link]

-

ResearchGate. NMR Spectroscopy of Cyclobutanes | Request PDF. [Link]

-

ORCHID CHEMICAL SUPPLIES LTD. (2025). What is the melting point of the products of hydroxylamine and HCl?. [Link]

-

ResearchGate. (2025). The infrared spectra of secondary amines and their salts. [Link]

-

National Institutes of Health. Cyclobutylamine | C4H9N | CID 75645. [Link]

-

AA BLOCKS. trans-3-(methoxymethyl)cyclobutanamine;hydrochloride, min 97%, 10 grams. [Link]

-

AbacipharmTech. Inquiry Product - this compound. [Link]

-

AMiner. Solubility of Organic Hydrochlorides. [Link]

-

Cheméo. Chemical Properties of Cyclobutylamine (CAS 2516-34-9). [Link]

- Indian Academy of Sciences. (1995). Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 107(1), 43-49.

-

eGPAT. (2017). Number of NMR signals in cyclic compounds. [Link]

-

University of Calgary. Melting point determination. [Link]

- ResearchGate. LogP−pKa plot for fluoroalkyl‐substituted cyclobutane building blocks.

-

OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]

-

Wikipedia. Cyclobutylamine. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. [Link]

-

Moorpark College. Experiment 13 – Properties of Amines and Amides. [Link]

-

UCLA. IR Spectroscopy Tutorial: Amines. [Link]

- Sinsheimer, J. E., & Keuhnelian, A. M. (1966). Near-infrared spectroscopy of amine salts. Journal of Pharmaceutical Sciences, 55(11), 1240-4.

-

PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]

-

SSERC. Melting point determination. [Link]

-

Rowan Documentation. pKa Prediction. [Link]

-

IWK Health Centre. trans-3-Methylcyclobutan-1-amine hydrochloride. [Link]

-

Rowan Scientific. (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. [Link]

-

ResearchGate. Properties of Amines and their Hydrochloride Salt. [Link]

-

Cambridge Open Engage. Prediction of Alkanolamine pKa Values by Combined Molecular Dynamics Free Energy Simulations and ab initio Calculations. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CAS 1408074-49-6: Cyclobutanamine, 3-methoxy-, hydrochlori… [cymitquimica.com]

- 5. 1408074-49-6 | this compound - Capot Chemical [capotchem.com]

- 6. RR [rrscientific.com]

- 7. This compound CAS:1408074-49-6, CasNo.1408074-49-6 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]

- 8. theses.gla.ac.uk [theses.gla.ac.uk]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Aqueous Solubility Assay - Enamine [enamine.net]

- 12. researchgate.net [researchgate.net]

- 13. ias.ac.in [ias.ac.in]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. capotchem.com [capotchem.com]

- 17. spectrumchemical.com [spectrumchemical.com]

"trans-3-Methoxycyclobutanamine hydrochloride" NMR spectral data

An In-Depth Technical Guide to the NMR Spectral Analysis of trans-3-Methoxycyclobutanamine Hydrochloride

Foreword: The Role of NMR in Modern Drug Development

In the landscape of pharmaceutical research and development, the precise structural elucidation of small molecules is a cornerstone of success. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its unparalleled ability to provide a detailed atomic-level map of a molecule's structure, stereochemistry, and conformation in solution. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the NMR spectral characteristics of this compound, a substituted cyclobutane motif of interest in medicinal chemistry. Our approach moves beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output, thereby providing a framework for the confident characterization of this and similar chemical entities.

The Analyte: this compound

This compound is a small molecule featuring a four-membered cyclobutane ring. This ring is substituted with a methoxy (-OCH₃) group and an ammonium (-NH₃⁺) group in a trans configuration. The presence of the hydrochloride salt form is critical, as it significantly influences the molecule's solubility and the chemical environment of the amine group, which becomes protonated. Understanding the stereochemistry and the electronic effects of these substituents is paramount, and NMR spectroscopy is the primary tool for this confirmation.

The puckered nature of the cyclobutane ring and the fixed trans relationship between the substituents create a rigid structure with distinct proton and carbon environments, making it an excellent candidate for detailed NMR analysis.[1][2]

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum provides a wealth of information through chemical shifts, signal integration, and spin-spin coupling patterns. For this compound, we can predict a distinct set of signals corresponding to each unique proton environment. The analysis is best performed in a solvent like DMSO-d₆, which allows for the observation of exchangeable protons from the ammonium group.

Causality of Chemical Shifts (δ)

The position of a proton signal (chemical shift) is dictated by its local electronic environment. Electron-withdrawing groups, such as the methoxy and ammonium groups, pull electron density away from adjacent protons, "deshielding" them and causing their signals to appear further downfield (at a higher ppm value).

-

Ammonium Protons (-NH₃⁺): The three protons on the positively charged nitrogen are highly deshielded and are also acidic. They are expected to appear as a broad singlet significantly downfield, typically in the range of 8.0-9.0 ppm in DMSO-d₆. In a protic solvent like D₂O, these protons would rapidly exchange with deuterium, causing the signal to disappear, a key diagnostic test for exchangeable protons.[3][4]

-

Methine Proton (CH-O): The proton on the carbon bearing the methoxy group (C1-H) is adjacent to an electronegative oxygen atom. This deshielding effect will shift its signal downfield, predicted to be in the region of 3.8-4.2 ppm.

-

Methine Proton (CH-N): Similarly, the proton on the carbon attached to the ammonium group (C3-H) is deshielded by the electron-withdrawing -NH₃⁺ group. Its signal is anticipated to be in a similar downfield region, around 3.5-3.9 ppm.

-

Methoxy Protons (-OCH₃): The three protons of the methyl group are equivalent and are attached to an oxygen. They will appear as a sharp, strong singlet, characteristically found around 3.2-3.4 ppm.[5]

-

Methylene Protons (-CH₂-): The four protons on the two methylene carbons (C2 and C4) of the cyclobutane ring are diastereotopic. The protons cis to the methoxy/amino substituents will have different chemical shifts from the protons in the trans position. This will result in complex multiplets in the aliphatic region, predicted to be between 2.0-2.8 ppm.

Spin-Spin Coupling (J): Deciphering Stereochemistry

The splitting of NMR signals arises from the interaction of neighboring, non-equivalent protons. The magnitude of this splitting, the coupling constant (J), is highly dependent on the dihedral angle between the coupled protons and is therefore a powerful tool for determining stereochemistry. In cyclobutane systems, vicinal coupling constants are particularly informative.[6]

-

J(cis): The coupling constant between vicinal protons on the same face of the ring (cis) is typically in the range of 8-11 Hz.

-

J(trans): The coupling between vicinal protons on opposite faces (trans) is generally smaller, ranging from 2-8 Hz.[6]

-

Geminal Coupling (²J): Coupling between two protons on the same carbon atom is also observed, typically with a value of -11 to -14 Hz.[6]

For this compound, the methine protons (C1-H and C3-H) will be split by the adjacent methylene protons. Each methylene proton will, in turn, be split by its geminal partner and the two neighboring methine protons, leading to complex multiplets that require careful analysis or spectral simulation to fully resolve.

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Integration |

| -NH₃⁺ | 8.0 - 9.0 | Broad Singlet | N/A | 3H |

| CH-O (C1-H) | 3.8 - 4.2 | Multiplet | Vicinal (cis & trans) | 1H |

| CH-N (C3-H) | 3.5 - 3.9 | Multiplet | Vicinal (cis & trans) | 1H |

| -OCH₃ | 3.2 - 3.4 | Singlet | N/A | 3H |

| -CH₂- (C2, C4) | 2.0 - 2.8 | Multiplets | Geminal, Vicinal (cis & trans) | 4H |

Predicted ¹³C NMR Spectral Analysis

A proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

-

C-O (Carbon 1): The carbon atom bonded to the electronegative oxygen of the methoxy group will be significantly deshielded, with a predicted chemical shift in the range of 75-85 ppm.

-

C-N (Carbon 3): The carbon atom attached to the ammonium group will also be deshielded, though typically to a lesser extent than the C-O carbon. Its signal is expected around 45-55 ppm.

-

-OCH₃ Carbon: The carbon of the methoxy group itself has a characteristic chemical shift, generally appearing between 55-60 ppm.[5]

-

-CH₂- Carbons (C2, C4): Due to the symmetry of the trans molecule, the two methylene carbons are equivalent. They are in a typical aliphatic environment and will appear upfield, likely in the 30-40 ppm range.[1]

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-O (C1) | 75 - 85 |

| -OCH₃ | 55 - 60 |

| C-N (C3) | 45 - 55 |

| -CH₂- (C2, C4) | 30 - 40 |

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data hinges on a robust and well-documented experimental protocol. The following steps outline a self-validating workflow for the characterization of this compound.

Sample Preparation

-

Solvent Selection: Dissolve approximately 5-10 mg of the hydrochloride salt in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent first choice due to its ability to dissolve polar salts and preserve the N-H proton signals.[4] Deuterated water (D₂O) or methanol (CD₃OD) are alternatives if solubility is an issue, but be aware that the -NH₃⁺ protons will exchange and not be observed.[3]

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., DMSO-d₆ at δ = 2.50 ppm).[7]

-

Sample Filtration: If any particulate matter is visible, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to ensure solution homogeneity and prevent shimming issues.

NMR Data Acquisition

-

Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[8]

-

¹H NMR Acquisition:

-

Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Parameters: Acquire data with a 90° pulse, a relaxation delay of at least 5 seconds to ensure full relaxation of all protons for accurate integration, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for each carbon.

-

Parameters: A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

2D NMR (for validation):

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to, confirming the assignments made in the 1D spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of the molecular skeleton.

-

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to trace out the spin systems within the molecule.

-

Caption: Standard workflow for NMR-based structural elucidation.

Visualizing the Structure-Spectrum Correlation

The definitive power of NMR lies in its ability to confirm connectivity and stereochemistry. The trans arrangement of the substituents on the cyclobutane ring is directly confirmed by the observed coupling constants between the methine and methylene protons. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment could provide further, unambiguous proof by showing through-space correlations; in the trans isomer, no NOE would be expected between the C1-H and C3-H protons.

Caption: Key proton-proton couplings in the cyclobutane ring.

Conclusion: An Integrated Approach to Structural Certainty

The structural characterization of this compound is a clear example of the deductive power of NMR spectroscopy. By integrating the analysis of ¹H and ¹³C chemical shifts, spin-spin coupling constants, and signal integrations, a complete and unambiguous picture of the molecule's constitution and stereochemistry can be formed. The use of a systematic experimental workflow, coupled with confirmatory 2D NMR techniques, ensures the trustworthiness and scientific integrity of the final structural assignment. This guide provides the foundational principles and practical considerations necessary for researchers to confidently apply these methods in their own drug discovery and development endeavors.

References

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane. Retrieved from [Link]

-

Liang, C., Gu, L., Yang, Y., & Chen, X. (n.d.). ALTERNATE SYNTHESIS OF HSP90 INHIBITOR AT13387. Figshare. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum. Retrieved from [Link] isomersMS.htm

-

ResearchGate. (2025). NMR Spectroscopy of Cyclobutanes. Request PDF. Retrieved from [Link]

-

Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Supporting Information: Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

-

Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]

-

Harris, R. K., et al. (2008). Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs. PubMed. Retrieved from [Link]

-

RDiscovery. (2008). Application of Solid-State35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and their Polymorphs. Retrieved from [Link]

-

ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]

-

Reddit. (2023). How to detect a HCl salt in organic compunds. Retrieved from [Link]

-

Reich, H. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. Retrieved from [Link]

-

Govindaraju, V., et al. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

-

Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. Retrieved from [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. Retrieved from [Link]

Sources

- 1. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

Navigating the Vibrational Landscape: An In-depth Technical Guide to the Infrared Spectroscopy of trans-3-Methoxycyclobutanamine Hydrochloride

This guide provides a comprehensive technical exploration of the Infrared (IR) spectroscopy of trans-3-Methoxycyclobutanamine hydrochloride, a key building block in modern drug discovery and development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the theoretical underpinnings and practical application of IR spectroscopy for the structural elucidation and quality control of this compound. We will dissect the expected vibrational modes of its constituent functional groups—the primary amine hydrochloride, the methoxy ether, and the cyclobutane ring—to build a predictive and interpretive framework for its infrared spectrum.

Introduction: The Structural Significance of this compound

This compound, with the chemical formula C₅H₁₂ClNO and a molecular weight of 137.61 g/mol , is a substituted cyclobutane derivative increasingly utilized in the synthesis of complex molecular architectures for therapeutic applications.[1][2] Its rigid, four-membered ring system and the stereospecific trans orientation of its amine and methoxy substituents provide a unique conformational scaffold for medicinal chemists.

Infrared spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for confirming the identity and structural integrity of such molecules. By probing the vibrational transitions of molecular bonds, IR spectroscopy provides a unique "fingerprint" that is directly correlated to the functional groups present. For a molecule like this compound, this technique is invaluable for verifying the presence of the amine hydrochloride salt, the ether linkage, and the integrity of the cyclobutane ring.

Theoretical Framework: Deciphering the Vibrational Symphony

The infrared spectrum of this compound is a superposition of the vibrational modes of its distinct functional components. Understanding the characteristic absorption frequencies of each group is paramount to a successful spectral interpretation.

The Amine Hydrochloride Group (-NH₃⁺Cl⁻)

The protonation of the primary amine to form the hydrochloride salt profoundly influences its vibrational characteristics. The resulting ammonium group (-NH₃⁺) is a cornerstone of the molecule's IR spectrum.

-

N-H Stretching Vibrations: The most prominent feature of aliphatic primary amine salts is a broad and intense absorption band typically observed near 3000 cm⁻¹.[3][4] This broadening is a direct consequence of extensive hydrogen bonding between the -NH₃⁺ group and the chloride anion (Cl⁻), as well as intermolecular interactions in the solid state.[3][5] The C-H stretching vibrations of the cyclobutane and methoxy groups are often superimposed on this broad envelope.[5]

-

Combination and Overtone Bands: A series of weaker, yet characteristic, bands often appear in the 2800 to 2000 cm⁻¹ region.[5][6] These arise from combinations and overtones of the fundamental N-H bending vibrations. Their presence is a strong indicator of the ammonium salt.

-

N-H Bending Vibrations: The asymmetric and symmetric bending (scissoring) vibrations of the -NH₃⁺ group are expected in the 1625-1560 cm⁻¹ and 1550-1500 cm⁻¹ regions, respectively.[5]

The Methoxy Group (-OCH₃)

The methoxy substituent contributes several characteristic absorptions to the spectrum.

-

C-H Stretching Vibrations: The asymmetric and symmetric stretching vibrations of the methyl C-H bonds typically appear around 2988 cm⁻¹ and 2880 cm⁻¹, respectively.[7] These peaks will likely be observed as sharper features on the broad -NH₃⁺ stretching band.

-

C-O Stretching Vibration: The stretching vibration of the C-O ether linkage is a key diagnostic peak. For methoxy groups, this band is generally found in the region of 1150-1085 cm⁻¹. Theoretical calculations on methoxy species suggest a C-O stretch can be found as low as 925 cm⁻¹.[7]

-

CH₃ Bending Vibrations: The symmetric and asymmetric bending vibrations of the methyl group are expected around 1450 cm⁻¹ and in the 1157-1165 cm⁻¹ range (perpendicular and parallel methyl rock modes), respectively.[7][8]

The Cyclobutane Ring

The four-membered cyclobutane ring possesses unique vibrational modes due to its strained nature.

-

C-H Stretching Vibrations: The stretching vibrations of the C-H bonds on the cyclobutane ring are expected to occur in the 3000-2800 cm⁻¹ range.[9] Specifically, a band due to the ring C-H at a substitution site has been noted to appear consistently between 2874–2855 cm⁻¹.[9]

-

CH₂ Bending (Scissoring) Vibrations: The deformation of the CH₂ groups within the ring typically gives rise to absorptions around 1447 cm⁻¹.[10]

-

Ring Vibrations: The cyclobutane ring itself has characteristic deformation or "breathing" modes. A band in the 935–900 cm⁻¹ region is considered indicative of the cyclobutane ring system.[9] Furthermore, a band around 1250 cm⁻¹ has been suggested as a useful distinguishing spectral feature for cyclobutanes.[9]

Predictive IR Spectrum Analysis of this compound

Based on the theoretical principles outlined above, we can construct a predictive summary of the key absorption bands for this compound.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~3000 (broad) | N-H Stretching (Hydrogen Bonded) | Amine Hydrochloride (-NH₃⁺) | Strong, Broad |

| 2988, 2880 | Asymmetric & Symmetric C-H Stretching | Methoxy (-OCH₃) | Medium, Sharp |

| 2874-2855 | C-H Stretching | Cyclobutane Ring | Medium, Sharp |

| 2800-2000 | Overtone/Combination Bands | Amine Hydrochloride (-NH₃⁺) | Weak to Medium |

| 1625-1560 | Asymmetric N-H Bending | Amine Hydrochloride (-NH₃⁺) | Medium |

| 1550-1500 | Symmetric N-H Bending | Amine Hydrochloride (-NH₃⁺) | Medium |

| ~1450 | CH₂ Bending (Scissoring) / CH₃ Bending | Cyclobutane / Methoxy | Medium |

| ~1250 | Ring Deformation | Cyclobutane Ring | Medium |

| 1150-1085 | C-O Stretching | Methoxy (-OCH₃) | Strong |

| 935-900 | Ring Deformation | Cyclobutane Ring | Medium |

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To obtain a reliable and interpretable IR spectrum of this compound, which is a solid, the following experimental workflow using an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer is recommended.

Instrumentation and Materials

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal)

-

This compound sample

-

Spatula

-

Isopropanol or ethanol for cleaning

Step-by-Step Methodology

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.

-

Acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

-

-

Sample Application:

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Use the pressure arm of the ATR accessory to apply consistent and firm pressure to the sample, ensuring good contact with the crystal.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient.

-

-

Data Processing and Analysis:

-

The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the key absorption bands.

-

Compare the experimental peak positions with the predicted values in the table above to confirm the structure.

-

-

Cleaning:

-

Release the pressure arm, remove the sample, and clean the ATR crystal surface thoroughly as described in step 2.

-

Visualizing the Molecular Structure and Key Vibrational Modes

To better conceptualize the relationship between the molecular structure and its IR spectrum, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Relationship between functional groups and their key IR absorptions.

Conclusion: A Powerful Tool for Structural Verification

Infrared spectroscopy stands as an indispensable analytical method for the structural characterization of this compound. By understanding the characteristic vibrational frequencies of the amine hydrochloride, methoxy, and cyclobutane moieties, researchers can confidently verify the identity, purity, and structural integrity of this important pharmaceutical building block. The predictive framework and experimental protocol detailed in this guide provide a robust system for the application of IR spectroscopy in both research and quality control environments, ensuring the reliability of this compound in the drug development pipeline.

References

- Infrared spectral charateristics of the cyclobutane ring system. Journal of the Chemical Society B: Physical Organic.

- This compound. CymitQuimica.

- Cabana, A., & Sandorfy, C. (1962). Hydrogen Bonding in the Amine Hydrohalides: II. The Infrared Spectrum from 4000 to 2200 cm⁻¹. Canadian Journal of Chemistry.

- Heacock, R. A., & Marion, L. (1956). The Infrared Spectra of Secondary Amines and Their Salts. Canadian Journal of Chemistry.

- This compound 1363381-00-3. Guidechem.

- Hydrogen bonding in the amine hydrohalides. II.

- infrared spectrum of cyclobutane C4H8. Doc Brown's Chemistry.

- Calculated methoxy vibrational frequencies are shown for selected modes...

- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.

- Che, F. F., et al. (2000). Vibrational Analysis of a Chemisorbed Polyatomic Molecule: Methoxy on Cu(100). The Journal of Physical Chemistry B.

- This compound. CymitQuimica.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Infrared spectral charateristics of the cyclobutane ring system - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Solubility Profile of trans-3-Methoxycyclobutanamine Hydrochloride

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility profile of trans-3-Methoxycyclobutanamine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer a foundational understanding of the physicochemical factors governing solubility and a practical framework for its empirical determination.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a cornerstone of pharmaceutical sciences, profoundly influencing a compound's bioavailability, manufacturability, and overall therapeutic potential.[1][2] For a novel compound such as this compound, a thorough understanding of its solubility profile is not merely an academic exercise but a critical step in its developmental pathway. Low aqueous solubility can present significant challenges, leading to erratic absorption, diminished efficacy, and difficulties in formulation.[3][4]

This compound is a small molecule featuring a cyclobutane ring, a methoxy group, and a primary amine, the latter being salified with hydrochloric acid. The presence of the amine group, protonated to form a hydrochloride salt, is anticipated to enhance aqueous solubility compared to its free base form.[5][6][7] This is due to the ionic nature of the salt and its ability to form favorable interactions with polar water molecules.[7] However, the interplay between the hydrophilic ammonium group and the more hydrophobic methoxycyclobutane moiety necessitates a detailed empirical investigation.[8]

This guide will delineate the theoretical considerations for the solubility of this compound and provide robust, field-proven protocols for determining both its kinetic and thermodynamic solubility, thereby offering a complete picture of its behavior in various aqueous environments.

Theoretical Framework: Predicting Solubility Behavior

The solubility of an ionizable compound like this compound is not a single value but rather a profile dependent on various solution conditions.[9]

The Influence of pH

The most critical factor governing the solubility of this amine salt is the pH of the medium.[10][11] The equilibrium between the protonated (salt) form and the unprotonated (free base) form is dictated by the pKa of the primary amine.

-

In acidic to neutral pH (pH < pKa): The amine will predominantly exist in its protonated, cationic form (R-NH3+). This ionic species is highly polar and is expected to exhibit significantly higher solubility in aqueous media due to strong ion-dipole interactions with water.[6][7]

-

In basic pH (pH > pKa): The amine will be deprotonated to its neutral, free base form (R-NH2). This species is less polar, and its solubility will be substantially lower, driven primarily by the hydrophobicity of the methoxycyclobutane structure.[8][12]

Therefore, a sharp decrease in solubility is anticipated as the pH of the solution increases past the pKa of the compound.[13]

Impact of Molecular Structure

While the hydrochloride salt form enhances water solubility, the overall molecular structure contributes to its physicochemical properties.[8] The cyclobutane ring and methoxy group introduce a degree of lipophilicity. In smaller amines, the hydrophilic nature of the amine group often dominates, leading to good water solubility.[8] The balance between the hydrophilic ammonium group and the hydrophobic organic scaffold will ultimately determine the intrinsic solubility of the free base.

Experimental Determination of Solubility: A Dual Approach

To construct a comprehensive solubility profile, two distinct but complementary types of solubility must be measured: kinetic and thermodynamic.[14][15]

-

Kinetic Solubility: This is a high-throughput measurement that reflects the solubility of a compound under non-equilibrium conditions, typically after a short incubation period when a DMSO stock solution is introduced into an aqueous buffer.[3][9][16] It is invaluable for early-stage drug discovery for rapid compound assessment.[9][14]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the true solubility of the most stable crystalline form of the compound in a saturated solution at equilibrium.[4][15][17] This measurement requires longer incubation times (often 24 hours or more) and is crucial for lead optimization and formulation development.[14][17]

The following diagram illustrates the workflow for a comprehensive solubility assessment.

Caption: Workflow for Comprehensive Solubility Profiling.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, incorporating controls and precise analytical methods to ensure data trustworthiness.

Protocol: Kinetic Solubility Determination via Nephelometry

Rationale: This high-throughput method rapidly assesses solubility by measuring light scattering caused by precipitate formation when a DMSO stock solution is diluted into an aqueous buffer.[2][9][16]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: In a 96-well microplate, dispense 198 µL of phosphate-buffered saline (PBS, pH 7.4) into each well.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the wells in triplicate. This creates a final compound concentration of 100 µM with 1% DMSO.

-

Incubation: Seal the plate and incubate at room temperature (25°C) on a plate shaker for 2 hours.[14]

-

Measurement: Measure the light scattering of each well using a nephelometer.[16][18]

-

Data Analysis: Compare the scattering signal of the test compound wells to that of positive (a known insoluble compound) and negative (buffer with 1% DMSO) controls. The concentration at which significant light scattering is observed above the background is reported as the kinetic solubility.

Protocol: Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method

Rationale: The shake-flask method is the gold standard for determining equilibrium solubility.[14][19] It involves equilibrating an excess of the solid compound with the solvent over an extended period to ensure a saturated solution is formed.[4][17]

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of biologically relevant buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) to assess pH-dependent solubility.

-

Sample Preparation: Add an excess amount (e.g., 2-5 mg) of solid this compound to 1 mL of each buffer in separate glass vials. The excess solid ensures that equilibrium with the solid phase is achieved.[17]

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours to allow the system to reach equilibrium.[17]

-

Phase Separation: After incubation, separate the undissolved solid from the solution. This is a critical step and can be achieved by either:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtration: Filter the suspension using a low-binding filter plate (e.g., 0.45 µm PVDF).[14]

-

-

Quantification: Carefully take an aliquot of the clear supernatant or filtrate and dilute it with an appropriate mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS against a standard curve.[14][15]

-

Data Analysis: The measured concentration is the thermodynamic solubility at that specific pH and temperature. Plot solubility (in µg/mL or µM) against pH to generate the pH-solubility profile.

Data Presentation and Interpretation

Quantitative solubility data should be summarized for clarity and ease of comparison.

Table 1: Anticipated Solubility Profile of this compound

| Solubility Type | Condition | Expected Solubility | Rationale |

| Kinetic | PBS (pH 7.4), 25°C | High (>100 µM) | As a small molecule hydrochloride salt, rapid dissolution is expected before potential precipitation of the free base. |

| Thermodynamic | Aqueous Buffer (pH 2.0), 25°C | Very High (>2 mg/mL) | At low pH, the compound is fully protonated and exists as a highly soluble salt.[10][11] |

| Thermodynamic | Aqueous Buffer (pH 7.4), 25°C | Moderate to High | Near physiological pH, a significant portion remains protonated, but equilibrium may shift slightly towards the less soluble free base. |

| Thermodynamic | Aqueous Buffer (pH 9.0), 25°C | Low | Above its pKa, the compound will be predominantly in its less polar, neutral free base form, leading to significantly reduced aqueous solubility.[12] |

Note: The values in this table are predictive and based on the chemical structure. Empirical determination via the protocols above is required for definitive data.

The following diagram illustrates the expected relationship between pH and the solubility of an amine hydrochloride.

Caption: pH-Solubility Profile for a Typical Amine Hydrochloride.

Conclusion

The solubility profile of this compound is a multi-faceted characteristic that is fundamentally dependent on pH. As a hydrochloride salt of a primary amine, it is predicted to have high solubility in acidic conditions, which will decrease as the pH rises above its pKa. A dual-pronged experimental approach, determining both kinetic and thermodynamic solubility, is essential for a comprehensive characterization. The robust protocols detailed in this guide provide a clear and reliable pathway for researchers to generate the critical data needed to advance the development of this and similar compounds, ensuring that decisions are based on a sound and thorough understanding of their fundamental physicochemical properties.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

protocols.io. In-vitro Thermodynamic Solubility. [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2011). What is the solubility of my compound? Assessing solubility for pharmaceutical research and development compounds. American Pharmaceutical Review. [Link]

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

-

Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

- Google Patents. (2005). Method for determining solubility of a chemical compound.

-

Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

University of Liverpool. Solubility and pH of amines. [Link]

-

Jouyban, A. (2008). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

Aliphatic Chain Hydrocarbons. trans-4-(2-Methoxyethoxy)cyclohexanamine. [Link]

-

Wen, Y., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. [Link]

-

AMiner. Solubility of Organic Hydrochlorides. [Link]

-

Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]

-

ResearchGate. (2019). How come the hydrochloride salt dissolves in hexane?. [Link]

-

Study.com. (2021). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. [Link]

-

Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. [Link]

-

Quora. (2017). Why do amines dissolve in hydrochloric acid?. [Link]

-

Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?. [Link]

-

Chemistry LibreTexts. (2024). Structure and Properties of Amines. [Link]

Sources

- 1. charnwooddiscovery.com [charnwooddiscovery.com]

- 2. rheolution.com [rheolution.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. evotec.com [evotec.com]

- 5. CAS 1408074-49-6: Cyclobutanamine, 3-methoxy-, hydrochlori… [cymitquimica.com]

- 6. quora.com [quora.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. issr.edu.kh [issr.edu.kh]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. reddit.com [reddit.com]

- 13. aminer.cn [aminer.cn]

- 14. enamine.net [enamine.net]

- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. In-vitro Thermodynamic Solubility [protocols.io]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. lup.lub.lu.se [lup.lub.lu.se]

"trans-3-Methoxycyclobutanamine hydrochloride" material safety data sheet

An In-depth Technical Guide to the Safe Handling of trans-3-Methoxycyclobutanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for research and development professionals. A specific, verified Material Safety Data Sheet (MSDS) for this compound was not available at the time of writing. The information herein, particularly regarding hazards and handling, is synthesized from data on structurally similar compounds and general chemical safety principles. All users should perform their own risk assessment before use and consult with their institution's safety officer. This guide is for informational purposes only and does not replace an official MSDS.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a specialized chemical intermediate, often utilized as a chiral building block in the synthesis of biologically active compounds for pharmaceutical research.[1] Its cyclobutane core and stereospecific amine and methoxy groups make it a valuable component in constructing complex molecular architectures.

Understanding the fundamental properties of this compound is the first step in ensuring its safe handling and effective application in experimental workflows.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2][3] |

| Molecular Formula | C₅H₁₂ClNO | [2][3] |

| Molecular Weight | 137.61 g/mol | [2][3] |

| CAS Numbers | 1408074-49-6, 1363381-00-3 | [1][2][4] |

| Appearance | White crystalline solid | [1][3] |

| Purity | Typically ≥95% | [2][3] |

| Known Use | Laboratory chemicals, pharmaceutical research | [1][2] |

Causality Behind Properties and Handling: The hydrochloride salt form significantly influences the compound's properties compared to its freebase. The salt is generally more stable, has a higher melting point, and is more readily soluble in aqueous media, which can be advantageous for certain reaction conditions. However, its hygroscopic nature, a common trait for amine salts, necessitates storage in a dry, inert atmosphere to prevent degradation and ensure reproducibility in experiments.[5]

Caption: Relationship between chemical structure and key properties.

Section 2: Hazard Identification and Risk Profile (Inferred)

In the absence of a specific MSDS, a predicted hazard profile has been compiled based on safety data for analogous compounds, such as other amine hydrochlorides and substituted cyclobutanes.[6] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[5]

Predicted GHS Hazard Statements:

Expert Rationale for Hazard Prediction: The amine hydrochloride functional group is a primary driver of the irritant nature of this molecule. On contact with moist tissues (skin, eyes, respiratory tract), the compound can dissociate, leading to localized pH changes and irritation. Ingestion is likely to cause harm due to its systemic availability. The fine, crystalline nature of the solid means it can be easily aerosolized, making inhalation of dust a significant risk.[6]

Section 3: First Aid Measures: A Self-Validating Response Protocol